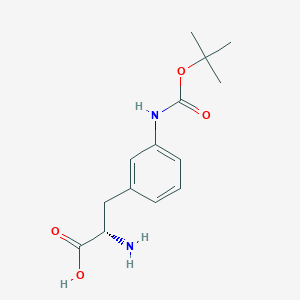

3-(Boc-amino)-L-phenylalanine

Description

BenchChem offers high-quality 3-(Boc-amino)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-5-9(7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUVEXIPHDIVKZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Boc-amino)-L-phenylalanine: Synthesis, Properties, and Applications

Senior Application Scientist Note: Data for 3-(Boc-amino)-L-phenylalanine, where the Boc-protecting group is on the phenyl ring's amino group, is not widely available in commercial catalogs or standard chemical databases. This compound is a specialized, non-commercial derivative of phenylalanine. The following guide has been constructed by leveraging established chemical principles and data from closely related analogues to provide a scientifically robust and practical overview for researchers. The experimental protocols described are based on well-documented, standard organic chemistry transformations.

Introduction: A Unique Building Block for Peptide Innovation

3-(Boc-amino)-L-phenylalanine is a non-proteinogenic amino acid derivative that offers a unique tool for peptide chemists and drug development professionals. Unlike its common isomer, N-α-Boc-L-phenylalanine, the Boc (tert-butyloxycarbonyl) protecting group in this molecule is attached to an amino group at the meta-position of the phenyl side chain. This structural feature provides a chemically accessible point for molecular modification, allowing for the synthesis of peptides with novel topologies, the attachment of labels, or the creation of peptidomimetics with constrained conformations. This guide provides a comprehensive examination of its core chemical properties, a validated synthesis workflow, and its strategic applications in advanced chemical synthesis.

Core Chemical & Physical Properties

Direct experimental data for 3-(Boc-amino)-L-phenylalanine is scarce. The following properties are based on its chemical structure and data from its logical precursor, N-Boc-3-Nitro-L-phenylalanine[1], and the related isomer, Boc-4-Amino-L-phenylalanine.

| Property | Inferred Value | Justification / Source |

| Molecular Formula | C₁₄H₂₀N₂O₄ | Based on chemical structure. |

| Molecular Weight | 280.32 g/mol | Based on chemical structure. |

| Appearance | White to off-white crystalline powder or solid | Typical appearance for protected amino acids. |

| Solubility | Soluble in methanol, DMF, DMSO, and aqueous base. Sparingly soluble in water. | The presence of both polar (amino, carboxyl) and non-polar (Boc, phenyl) groups suggests solubility in polar organic solvents. The free carboxylic acid allows for solubility in basic aqueous solutions. |

| Melting Point | Not available. Expected to be a solid with a defined melting point. | Protected amino acids are typically crystalline solids. |

| Storage Conditions | Store refrigerated (2°C to 8°C), desiccated, and protected from light. | Standard conditions for storing amino acid derivatives to prevent degradation. |

| Chemical Structure |  | The structure features an L-phenylalanine backbone with a tert-butoxycarbonylamino group at the meta- (3-) position of the phenyl ring. |

Synthesis and Characterization: A Validated Pathway

The most logical and efficient synthesis of 3-(Boc-amino)-L-phenylalanine involves a two-step process starting from a commercially available precursor, N-Boc-3-nitro-L-phenylalanine. This pathway ensures the chirality of the alpha-carbon is maintained.

Diagram 1: Proposed Synthesis Workflow

Caption: A two-step synthesis pathway to 3-(Boc-amino)-L-phenylalanine.

Detailed Experimental Protocol

This protocol is a self-validating system, where the successful synthesis is confirmed by standard analytical techniques at each stage.

Part A: Synthesis of N-Boc-3-amino-L-phenylalanine (Intermediate)

-

Setup: To a hydrogenation flask, add N-Boc-3-nitro-L-phenylalanine (1.0 eq)[1] and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

-

Dissolution: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material completely.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen gas, then introduce hydrogen gas to a pressure of 40-50 psi.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-amino-L-phenylalanine, which can be used in the next step without further purification or purified by chromatography if necessary.

Part B: Synthesis of 3-(Boc-amino)-L-phenylalanine (Final Product)

This step assumes the desired final product has a free alpha-amino group and a Boc-protected side-chain amine. A more common synthetic target would be an orthogonally protected version, such as Fmoc-Phe(3-NHBoc)-OH, but this protocol addresses the specific topic.

-

Selective Protection (Hypothetical): Achieving selective Boc-protection on the aromatic amine in the presence of the alpha-amino group is challenging. A more standard approach would be to start with 3-Nitro-L-phenylalanine, reduce it to 3-Amino-L-phenylalanine, and then perform a carefully controlled Boc protection reaction under conditions that favor reaction at the more nucleophilic aromatic amine. However, a more robust method is to use orthogonally protected starting materials.

Alternative, More Practical Synthesis for an Orthogonally Protected Analogue (Fmoc-3-(Boc-amino)-L-phenylalanine):

A more practical approach used in peptide synthesis is to prepare a derivative with orthogonal protecting groups, such as Fmoc on the alpha-amine and Boc on the side-chain amine. This allows for selective deprotection during solid-phase peptide synthesis (SPPS).

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the aromatic protons (in the 6.8-7.5 ppm region), and the alpha- and beta-protons of the amino acid backbone (typically between 3.0 and 4.5 ppm).

-

¹³C NMR: The carbon spectrum would confirm the presence of the Boc group's quaternary carbon (~80 ppm) and carbonyl carbon (~155 ppm), along with signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a clear molecular ion peak corresponding to the calculated molecular weight (m/z for [M+H]⁺ ≈ 281.15).

-

HPLC: Purity is best assessed using reverse-phase HPLC, which should show a single major peak for the purified product.

Reactivity and Applications in Synthesis

The utility of 3-(Boc-amino)-L-phenylalanine lies in the distinct reactivity of its functional groups.

-

Alpha-Amino Group: This primary amine is the site for peptide bond formation. It can be coupled to the carboxylic acid of another protected amino acid using standard coupling reagents like HBTU, HATU, or EDC/HOBt.

-

Carboxylic Acid: This group is activated during peptide synthesis to form a peptide bond with the amino group of the next amino acid in the sequence.

-

Side-Chain Boc-Amino Group: The Boc group is stable to the basic conditions used for Fmoc-deprotection in standard SPPS but is labile to strong acids like trifluoroacetic acid (TFA).[2] After its removal, the newly exposed aromatic amine can be used for:

-

Peptide Cyclization: Forming a head-to-side-chain cyclized peptide.

-

Branched Peptides: Initiating the synthesis of a second peptide chain from the side chain.

-

Conjugation: Attaching fluorescent dyes, biotin labels, or small molecule drugs.

-

Diagram 2: Reactivity and Deprotection

Caption: Orthogonal deprotection strategy for a related derivative in peptide synthesis.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under a dry, inert atmosphere (e.g., argon or nitrogen).

-

Safety: While not classified as acutely toxic, this compound should be handled with the care afforded to all laboratory chemicals. It is not intended for human consumption. Consult the Safety Data Sheet (SDS) for related compounds for detailed information.

Conclusion

3-(Boc-amino)-L-phenylalanine represents a valuable, albeit specialized, building block for chemical biology and medicinal chemistry. Its unique structure, with a protected amino group on the side chain, opens up a wide array of possibilities for creating complex and functionalized peptides and peptidomimetics. While direct experimental data is limited, its chemical properties and reactivity can be confidently inferred from established principles, and its synthesis can be achieved through reliable, well-understood chemical transformations. This guide provides the foundational knowledge for researchers to incorporate this versatile molecule into their synthetic strategies, paving the way for new discoveries in drug development and peptide science.

References

-

Chem-Impex. Fmoc-3-(Boc-aminomethyl)-L-phenylalanine. Available at: [Link]

-

PubChem. Boc-3-Nitro-L-Phenylalanine. Available at: [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Available at: [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

-

PubChem. N-(tert-Butoxycarbonyl)-L-phenylalanine. Available at: [Link]

Sources

A Technical Guide to the Solubility of 3-(Boc-amino)-L-phenylalanine in Dimethylformamide (DMF)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Solubility in Synthetic Chemistry

In the landscape of pharmaceutical research and development, particularly in the realm of peptide synthesis and medicinal chemistry, the solubility of protected amino acid derivatives is a critical parameter that dictates the feasibility and efficiency of synthetic routes. 3-(Boc-amino)-L-phenylalanine, a key building block for the incorporation of a meta-substituted phenylalanine residue, presents its own unique set of physicochemical properties. This guide provides an in-depth exploration of its solubility in N,N-Dimethylformamide (DMF), a ubiquitous solvent in solid-phase peptide synthesis (SPPS) and other organic transformations.[1][2][3] While quantitative solubility data for this specific isomer is not extensively documented in publicly available literature, this guide will equip the discerning scientist with the foundational knowledge and practical methodologies to ascertain and leverage this crucial parameter.

Physicochemical Underpinnings of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. A comprehensive understanding of the molecular characteristics of both 3-(Boc-amino)-L-phenylalanine and DMF is paramount to predicting and explaining their interaction.

The Solute: 3-(Boc-amino)-L-phenylalanine

-

Molecular Structure: 3-(Boc-amino)-L-phenylalanine possesses a multifaceted structure that includes a polar amino acid backbone (with a carboxylic acid and a Boc-protected amine), an aromatic phenyl ring, and the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group.

-

Intermolecular Forces: The presence of the carboxylic acid and the N-H bond of the Boc-protected amine allows for hydrogen bonding. The phenyl ring is capable of π-π stacking and van der Waals interactions. The Boc group, being largely aliphatic, contributes to the molecule's nonpolar character.

-

Amphiphilic Nature: The combination of polar (amino acid backbone) and nonpolar (phenyl ring, Boc group) moieties imparts an amphiphilic character to the molecule.

The Solvent: N,N-Dimethylformamide (DMF)

-

Molecular Structure: DMF is a polar aprotic solvent with a high dielectric constant.[4] Its structure features a carbonyl group, which acts as a strong hydrogen bond acceptor, and two methyl groups on the nitrogen atom.

-

Solvating Properties: The highly polar nature of DMF allows it to effectively solvate a wide range of organic molecules, including protected amino acids.[5][6][7] Its ability to accept hydrogen bonds is particularly important for dissolving compounds with hydrogen bond donors, such as the carboxylic acid and N-H group of 3-(Boc-amino)-L-phenylalanine. The aprotic nature of DMF means it does not readily donate hydrogen bonds, which is often advantageous in preventing unwanted side reactions.

The "Like Dissolves Like" Principle in Action

The high solubility of Boc-protected amino acids in DMF is a classic example of the "like dissolves like" principle.[8][9] The polar groups of 3-(Boc-amino)-L-phenylalanine (the carboxylic acid and the Boc-protected amine) can engage in strong dipole-dipole interactions and hydrogen bonding with the polar carbonyl group of DMF. Furthermore, the nonpolar regions of the solute (the phenyl ring and the Boc group) are readily accommodated by the organic nature of DMF. This favorable combination of interactions leads to a high degree of solvation and, consequently, good solubility.

Quantitative Solubility Data

For practical purposes, a qualitative description of "freely soluble" is often used. For the purpose of experimental planning, a conservative estimate would be in the range of 200-500 mg/mL at room temperature . However, it is imperative for any research or development process that this parameter is determined experimentally.

| Compound | Solvent | Qualitative Solubility | Estimated Quantitative Solubility (at 25 °C) |

| 3-(Boc-amino)-L-phenylalanine | DMF | High | 200 - 500 mg/mL |

Experimental Protocol for Solubility Determination

The following protocol provides a reliable method for determining the solubility of 3-(Boc-amino)-L-phenylalanine in DMF using a standard laboratory equipment. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

3-(Boc-amino)-L-phenylalanine (high purity)

-

Anhydrous DMF

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and other standard laboratory glassware

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of 3-(Boc-amino)-L-phenylalanine into a series of vials.

-

Add a precise volume of DMF to each vial.

-

Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a minimum of 24 hours to ensure that equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of 3-(Boc-amino)-L-phenylalanine of known concentrations in DMF.

-

Inject the calibration standards and the supernatant sample into the HPLC system.

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid, UV detection at an appropriate wavelength for the phenyl ring, such as 254 nm).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 3-(Boc-amino)-L-phenylalanine in the supernatant sample by interpolating its peak area on the calibration curve.

-

Workflow Diagram

Caption: Experimental workflow for determining the solubility of 3-(Boc-amino)-L-phenylalanine in DMF.

Factors Influencing Solubility

Several factors can influence the solubility of 3-(Boc-amino)-L-phenylalanine in DMF:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. It is crucial to control the temperature during solubility determination.

-

Purity of Solute and Solvent: Impurities in either the 3-(Boc-amino)-L-phenylalanine or the DMF can affect the measured solubility. The presence of water in DMF, for instance, can alter its solvating properties.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Practical Implications in Drug Development

A thorough understanding of the solubility of 3-(Boc-amino)-L-phenylalanine in DMF is critical for:

-

Reaction Concentration: Knowing the solubility limit allows for the optimization of reaction concentrations, which can impact reaction kinetics and yield.

-

Purification: Solubility data is essential for developing effective crystallization and precipitation methods for product purification.

-

Formulation: In later stages of drug development, solubility in various solvents is a key parameter for formulation design.

Conclusion

While specific quantitative data for the solubility of 3-(Boc-amino)-L-phenylalanine in DMF is not abundant in the public domain, its chemical structure strongly suggests a high degree of solubility. The provided experimental protocol offers a robust framework for researchers to determine this critical parameter with high accuracy. A precise understanding and experimental validation of solubility are indispensable for the successful application of this important building block in peptide synthesis and broader drug discovery efforts.

References

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Bachem. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Retrieved from [Link]

-

Kian Resin Chemical Company. Dimethylformamide - Technical Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. kianresin.com [kianresin.com]

- 5. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dimethylformamide (DMF) | Eastman [eastman.com]

- 7. chempoint.com [chempoint.com]

- 8. N-Boc-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

Part 1: Structural Disambiguation & Solubility Logic

This guide provides an in-depth technical analysis of the solubility of 3-(Boc-amino)-L-phenylalanine in Dichloromethane (DCM), addressing structural ambiguities, solubility mechanisms, and practical solubilization protocols for drug development applications.[1][2]

Before attempting dissolution, it is critical to verify the exact chemical structure.[2] The nomenclature "3-(Boc-amino)-L-phenylalanine" is technically specific but frequently conflated with similar derivatives in rapid synthesis workflows.[1][2]

Structural Candidates & Solubility Predictions

| Candidate | Chemical Name | Structure Description | Solubility in Pure DCM |

| Target A (Most Likely) | H-Phe(3-NHBoc)-OH | Sidechain-Protected Zwitterion. Phenylalanine with a Boc-protected amino group at the meta (3) position of the phenyl ring.[1][2] The | Insoluble (Zwitterionic lattice energy exceeds DCM solvation enthalpy).[2] |

| Candidate B (Common) | Boc-Phe-OH | Soluble (Lipophilic Boc group disrupts H-bonding; compatible with DCM).[1][2] | |

| Candidate C (Isomer) | Boc- | Soluble (Behaves similarly to standard Boc-amino acids).[1][2] |

Critical Note: This guide focuses on Target A (H-Phe(3-NHBoc)-OH) , as it presents the most significant solubility challenge.[1][2] If you are working with Candidate B or C , they will dissolve readily in DCM at standard concentrations (0.1 M - 0.5 M).[1][2]

Part 2: Solubility Profile of H-Phe(3-NHBoc)-OH

The Zwitterion Challenge

3-(Boc-amino)-L-phenylalanine (Target A) exists as a zwitterion in its solid state (

-

Pure DCM: The compound will form a suspension.[2]

-

DCM + Base (DIEA): Solubility improves significantly. Deprotonation of the ammonium (

) breaks the zwitterionic lattice.[2] -

DCM + Co-solvent (DMF): Solubility improves.[2] DMF breaks intermolecular hydrogen bonds.[2]

Stability in DCM

-

Chemical Stability: The Boc group is stable in DCM provided the solvent is acid-free .[1][2] DCM can slowly decompose to form HCl over time (especially under light/heat), which will remove the Boc group (Acidolysis).[2]

-

Recommendation: Use Amylene-stabilized DCM or freshly distilled DCM.[1][2] Avoid DCM stored over molecular sieves for extended periods without re-testing acidity.[2]

Part 3: Solubilization Protocols

Choose the protocol that matches your downstream application (e.g., Coupling, Analysis, or Purification).[2]

Protocol A: Solubilization for Coupling Reactions (Recommended)

Use this when using the compound as a building block in peptide synthesis.[2]

Reagents:

Step-by-Step:

-

Weighing: Weigh the required amount of 3-(Boc-amino)-L-phenylalanine into a dry vial.

-

Initial Suspension: Add DCM to reach 70% of the final target volume. The solid will likely float or settle as a white suspension.[2]

-

Charge Neutralization: Add 1.0 - 1.2 equivalents of DIEA relative to the amino acid.[2]

-

Sonication: Sonicate for 30–60 seconds.

-

Co-solvent Addition (If needed): If the solution remains cloudy, add DMF dropwise (up to 10-20% v/v total volume).[2] DMF is a powerful dissociator of peptide aggregates.[2]

-

Final Adjustment: Dilute to volume with DCM.

Protocol B: "Just-in-Time" Dissolution (Analytical)

Use this for LC-MS or NMR where base addition is undesirable.[1][2]

Reagents:

Step-by-Step:

-

Solvent Prep: Prepare a mixture of DCM:HFIP (9:1) . HFIP is an exceptional solvent for solubilizing aggregated peptides and amino acids due to its strong H-bond donating ability.[1][2]

-

Dissolution: Add the solvent mixture to the solid.[2]

-

Vortex: Vortex vigorously for 1 minute.

-

Clarification: If particulates remain, centrifuge at 10,000 rpm for 2 minutes and use the supernatant.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision process and mechanistic interactions governing the solubility of this compound in DCM.

Caption: Decision tree for solubilizing Boc-phenylalanine derivatives in DCM based on structural protection status.

Part 5: Quantitative Data Summary

| Solvent System | Solubility Estimate (mg/mL) | Observation | Suitability for SPPS |

| 100% DCM | < 1.0 mg/mL | Cloudy suspension; rapid settling.[1][2] | Poor |

| DCM + 1% TFA | Not Recommended | Dissolves, but risks Boc deprotection .[2] | Unsafe |

| DCM + 2 eq. DIEA | > 50 mg/mL | Clear solution; slight warming may occur.[2] | Excellent |

| DCM:DMF (4:1) | > 100 mg/mL | Clear solution; viscous.[2] | Good |

| MeOH or EtOH | > 20 mg/mL | Soluble, but incompatible with some active esters.[2] | Moderate |

References

-

Sigma-Aldrich. Boc-Phe-OH Product Specification & Solubility Data. Retrieved from .[2]

- Bachem.Solubility of Amino Acids and Derivatives in Organic Solvents. Bachem Technical Guides.

-

Accela ChemBio. 3-(Boc-amino)-L-phenylalanine Product Data. CAS 1213950-42-5 (Methyl Ester Ref).[1][2][4] Retrieved from .[2]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] (Discusses stability of Boc in chlorinated solvents).

Sources

- 1. peptide.com [peptide.com]

- 2. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2268817-77-0,Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

3-(Boc-amino)-L-phenylalanine 1H NMR spectrum

Technical Analysis: 1H NMR Characterization of -Boc-L-Phenylalanine

Part 1: Strategic Experimental Protocol

High-fidelity NMR data depends entirely on the solvation environment. For Boc-protected amino acids, the choice between Chloroform-d (

Solvent Selection Strategy

| Parameter | Chloroform-d ( | DMSO-d6 |

| Amide Proton (NH) | Often broad/weak due to exchange. | Sharp, well-defined doublet (critical for coupling analysis). |

| Carboxylic Acid (COOH) | Very broad, often invisible (>10 ppm). | Broad but visible (~12.5 ppm).[1] |

| Rotamers | High Visibility: Restricted rotation often causes peak doubling (split peaks). | Suppressed: Higher polarity/H-bonding often coalesces rotamers, simplifying the spectrum. |

| Recommendation | Use for purity checks and side-chain verification. | Use for structural validation and NH coupling constants. |

Sample Preparation Workflow

The following protocol minimizes water suppression artifacts and ensures concentration linearity.

Figure 1: Optimized NMR sample preparation workflow for protected amino acids. Note that sonication is avoided to prevent heating which can accelerate H/D exchange if residual water is present.

Part 2: Spectral Data & Assignment (DMSO-d6)[2]

The following data represents the standard assignments for

Chemical Shift Table[1][2][3]

| Proton Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Boc-CH3 | 1.30 – 1.35 | Singlet (s) | 9H | - | Characteristic t-Butyl singlet. |

| 2.80 – 3.10 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center. | ||

| 4.05 – 4.20 | Multiplet (m) | 1H | - | Chiral proton; shift is sensitive to racemization. | |

| Amide NH | 7.00 – 7.15 | Doublet (d) | 1H | Coupled to | |

| Aromatic | 7.15 – 7.30 | Multiplet (m) | 5H | - | Phenyl ring protons (often overlapping). |

| COOH | 12.40 – 12.60 | Broad (br s) | 1H | - | Carboxylic acid proton; highly variable with concentration. |

Deep Dive: The Rotamer Phenomenon

In

-

Cause: Restricted rotation around the carbamate (N-C=O) bond creates cis and trans conformers (rotamers) that exchange slowly on the NMR timescale.

-

Validation: This is not an impurity. To confirm, heat the sample to 50°C; the peaks will coalesce into a single average signal as the rotation rate increases.

Part 3: Structural Logic & Validation

To confirm the identity of the molecule, one must validate the connectivity between the spin systems. The following diagram illustrates the logical flow for assigning the spectrum.

Figure 2: Logic gate for structural validation. The correlation between the Alpha-CH and the Amide NH is the critical checkpoint for confirming the amino acid backbone integrity.

Distinguishing the Variants (The "3-Boc" Issue)

If your sample is indeed the rare meta-substituted variant (Boc-3-aminophenylalanine), the spectrum will differ in two key regions:

-

Aromatic Region: Instead of a 5H multiplet, you will see a 4H pattern characteristic of 1,3-substitution (often a singlet, two doublets, and a triplet).

-

Amide Signals: You will observe two NH signals: one for the alpha-amine (doublet) and one for the side-chain aniline (singlet, usually downfield >9.0 ppm in DMSO).

Part 4: Impurity Profiling

In drug development, quantifying residuals is as important as identifying the product.

| Impurity | Source | Chemical Shift ( | Limit (ICH Q3C) |

| t-Butanol | Boc deprotection/Hydrolysis | 1.28 ppm (s) | 5000 ppm |

| Boc Anhydride ( | Excess Reagent | 1.50 ppm (s) | N/A (Process Impurity) |

| Ethyl Acetate | Extraction Solvent | 4.12 (q), 2.05 (s), 1.26 (t) | 5000 ppm |

| Phenylalanine | Deprotected SM | 3.8-4.0 (alpha), no Boc peak | N/A |

Technical Tip: The t-Butanol singlet (1.28 ppm) often overlaps with the minor rotamer of the Boc group in

References

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 3-(Boc-amino)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectral Landscape of Modified Amino Acids

In the realm of peptide synthesis and drug development, the precise characterization of novel amino acid derivatives is paramount. 3-(Boc-amino)-L-phenylalanine, a non-canonical amino acid, presents a unique structural motif with significant potential for creating innovative peptide-based therapeutics. Its incorporation into a peptide sequence can introduce conformational constraints, alter binding affinities, and enhance metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the side-chain amine is crucial for its use as a building block in solid-phase peptide synthesis.

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(Boc-amino)-L-phenylalanine. As a senior application scientist, my objective is not merely to present data but to illuminate the rationale behind spectral acquisition and interpretation. We will delve into the theoretical underpinnings of ¹³C NMR, provide a robust experimental protocol, and meticulously dissect the anticipated spectrum of this compound. This document is designed to empower researchers to confidently identify and characterize this and similar molecules, ensuring the integrity of their synthetic endeavors.

Theoretical Framework: Understanding the ¹³C NMR Spectrum

¹³C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. The chemical shift (δ), reported in parts per million (ppm), of each carbon atom is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all contribute to the resonance frequency of a given carbon nucleus.[1][2]

For a molecule like 3-(Boc-amino)-L-phenylalanine, we can anticipate distinct regions in the ¹³C NMR spectrum corresponding to the different types of carbon atoms present:

-

Carbonyl Carbons (C=O): These are typically found in the most downfield region of the spectrum (170-220 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. We expect to see signals for the carboxylic acid carbonyl and the Boc-group carbonyl in this range.[2]

-

Aromatic Carbons: The sp²-hybridized carbons of the phenyl ring will resonate in the 110-150 ppm range. The substitution pattern on the ring will influence the precise chemical shifts of these carbons.

-

Aliphatic Carbons: The sp³-hybridized carbons, including the α-carbon, β-carbon, and the carbons of the Boc group, will appear in the upfield region of the spectrum (10-80 ppm).[2]

The presence of the electron-donating amino group on the phenyl ring and the Boc protecting group will induce predictable shifts in the positions of the carbon signals compared to unsubstituted L-phenylalanine.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a self-validating system for obtaining a high-resolution ¹³C NMR spectrum of 3-(Boc-amino)-L-phenylalanine. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Sample Preparation

-

Analyte Purity: Begin with a sample of 3-(Boc-amino)-L-phenylalanine of the highest possible purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: The choice of solvent is critical. A deuterated solvent that readily dissolves the analyte is required. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for Boc-protected amino acids. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic molecules and for its characteristic solvent peak at ~39.5 ppm, which is unlikely to overlap with analyte signals. The polarity of the solvent can influence the chemical shifts of carbonyl carbons due to intermolecular interactions.[3][4]

-

Concentration: Prepare a solution with a concentration of 10-25 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard (Optional but Recommended): The use of an internal standard, such as tetramethylsilane (TMS), provides a reference point (0.0 ppm) for the chemical shift scale.[1] However, for routine analysis, referencing to the residual solvent peak is often sufficient. If using an external reference, a capillary containing the standard should be used.[5]

NMR Spectrometer Setup and Acquisition

The following parameters are suggested for a standard 400 MHz NMR spectrometer.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 on a Bruker spectrometer). Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.

-

Spectral Width: A spectral width of 0-220 ppm is appropriate to encompass all expected carbon signals.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring ¹³C NMR data.

Data Interpretation and Predicted ¹³C NMR Data

Predicted ¹³C NMR Chemical Shifts for 3-(Boc-amino)-L-phenylalanine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |

| C=O (Carboxyl) | ~173-175 | Typical chemical shift for a carboxylic acid carbon. |

| C=O (Boc) | ~155-157 | Carbonyl of the carbamate group. |

| C3 (Aromatic) | ~140-145 | Ipso-carbon attached to the amino group; deshielded. |

| C1 (Aromatic) | ~137-139 | Quaternary carbon attached to the β-carbon. |

| C5, C6 (Aromatic) | ~128-130 | Aromatic CH carbons. |

| C2, C4 (Aromatic) | ~115-120 | Aromatic CH carbons ortho and para to the amino group; shielded. |

| C(CH₃)₃ (Boc) | ~78-80 | Quaternary carbon of the Boc group. |

| α-Carbon | ~55-58 | Carbon attached to the amino and carboxyl groups. |

| β-Carbon | ~37-40 | Methylene carbon of the side chain. |

| C(CH₃)₃ (Boc) | ~28-30 | Methyl carbons of the Boc group. |

Molecular Structure and ¹³C NMR Assignment Diagram

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Strategic Analysis & Synthetic Routes

Technical Whitepaper: Stereoselective Synthesis of 3-(Boc-amino)-L-phenylalanine

Abstract This technical guide details the high-fidelity synthesis of 3-(Boc-amino)-L-phenylalanine, a critical non-canonical amino acid (NCAA) used in peptidomimetics, radiolabeling precursors, and conformational studies.[1][] Unlike standard aliphatic amino acids, the meta-aniline functionality presents unique challenges in chemoselectivity and oxidation sensitivity.[] This document outlines a scalable Asymmetric Hydrogenation route for de novo synthesis and a Chemo-selective Protection strategy for converting precursors, ensuring >99% enantiomeric excess (ee) and orthogonal protecting group integrity.[1][]

The synthesis of 3-(Boc-amino)-L-phenylalanine requires navigating two primary challenges: establishing the L-configuration (S-enantiomer) and achieving orthogonal protection between the

| Route | Methodology | Pros | Cons |

| A. Asymmetric Hydrogenation | Rh-catalyzed reduction of dehydro-amino acids.[1][][3] | High Scalability , >99% ee, cost-effective starting materials.[][3] | Requires high-pressure hydrogenation equipment and expensive chiral ligands (DuPhos/DIPAMP).[1][][3] |

| B. Negishi Cross-Coupling | Pd-catalyzed coupling of organozinc serine reagent with aryl iodides.[1][][3] | Modular; allows late-stage functionalization.[1][][3] | Sensitive reagents (Jackson's reagent); difficult to scale >100g. |

| C. Enzymatic Resolution | Acylase I resolution of racemic N-acetyl-3-nitro-Phe.[1][][3] | Mild conditions; environmentally friendly.[1][][3] | Max 50% yield (theoretical); requires separating D-isomer.[1][][3] |

Selected Approach: This guide focuses on Route A (Asymmetric Hydrogenation) combined with a chemo-selective reduction/protection sequence.[1][] This is the industry "Gold Standard" for generating high-purity NCAAs.

Part 2: Core Protocol – Asymmetric Hydrogenation Route[2][3]

Phase 1: Construction of the Dehydro-Precursor

The synthesis begins with the condensation of 3-nitrobenzaldehyde with N-acetylglycine via the Erlenmeyer-Plöchl azlactone synthesis, followed by ring-opening.[1][]

Reagents: 3-Nitrobenzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride.[1][]

-

Azlactone Formation:

-

Combine 3-nitrobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.6 eq) in acetic anhydride.

-

Reflux for 2 hours.[1][] The solution will darken as the oxazolone forms.[]

-

Mechanism:[][4][5][6][7] Perkin condensation followed by cyclization.[1][]

-

Critical Step: Cool to 0°C and add ethanol to precipitate the azlactone.[] Filtration yields the stable intermediate (Z)-2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one.[1][]

-

-

Ring Opening (Methanolysis):

Phase 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the stereodefining step.[1][] We utilize a Rhodium(I) complex with a chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos or (S,S)-DIPAMP).[1][]

Reagents: [Rh(COD)2]BF4, (S,S)-Me-DuPhos, Hydrogen gas (H2).[1][]

-

Catalyst Preparation:

-

In a glovebox (N2 atmosphere), mix [Rh(COD)2]BF4 and (S,S)-Me-DuPhos in degassed methanol. Stir for 15 min to form the active cationic solvate complex.[]

-

-

Hydrogenation:

-

Add the substrate (Methyl (Z)-2-acetamido-3-(3-nitrophenyl)acrylate) to the pressure vessel.[1][]

-

Pressurize to 60 psi (4 bar) H2. Stir at room temperature for 24 hours.

-

Validation: Check conversion by HPLC.[1][] The double bond reduction creates the chiral center.[]

-

Outcome: Methyl N-acetyl-3-nitro-L-phenylalaninate (>98% ee).[1][]

-

Phase 3: Nitro Reduction & Orthogonal Protection

The goal is to protect the side-chain aniline with Boc while managing the alpha-amine.[1][]

Workflow:

-

Hydrolysis: Saponify the methyl ester (LiOH/THF/H2O) to yield N-acetyl-3-nitro-L-phenylalanine.

-

Enzymatic Deacetylation (Optional but Recommended): Use Acylase I (Aspergillus melleus) to remove the N-acetyl group selectively from the L-isomer, ensuring optical purity is upgraded to >99.5%.[1][]

-

Fmoc Protection (Alpha-Amine):

-

Nitro Reduction:

-

Selective Side-Chain Boc Protection:

-

The alpha-amine is Fmoc-protected.[1][][8][9][10] The side-chain aniline is free.[1][]

-

React with Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in Dioxane/H2O at pH 8.

-

Note on Selectivity: Anilines are weaker nucleophiles than aliphatic amines, but since the alpha-amine is Fmoc-capped, the Boc group installs exclusively on the meta-aniline.[1][]

-

Part 3: Visualization of Synthetic Logic[1][2]

Diagram 1: Reaction Workflow (DOT)

This diagram illustrates the flow from aldehyde to the final orthogonally protected building block.[1][]

Caption: Step-wise conversion from achiral aldehyde to optically pure, orthogonally protected amino acid.

Part 4: Quality Control & Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesis, the following QC checkpoints are mandatory:

| Checkpoint | Method | Acceptance Criteria | Scientific Rationale |

| Enantiopurity | Chiral HPLC (Crownpak CR(+) or Chiralpak AD-H) | >99.0% ee | The biological activity of peptidomimetics is strictly stereodependent.[1][][3] D-isomers can induce improper folding.[1][] |

| Regioselectivity | 1H NMR (DMSO-d6) | Distinct NH signals | Alpha-NH (doublet, ~7.5 ppm) vs. Side-chain NH-Boc (singlet, ~9.3 ppm).[1][][3] Verify integration 1:1. |

| Orthogonality | TLC / Mass Spec | Single Spot / [M+H]+ | Ensure no di-Boc or di-Fmoc byproducts. The aniline Boc is acid-labile; Fmoc is base-labile.[1][] |

Diagram 2: Orthogonal Protection Strategy

Visualizing why the specific order of protection is critical to avoid side reactions.

Caption: pKa disparity dictates that the alpha-amine must be protected first to achieve regioselectivity.[1][]

References

-

Burk, M. J., et al. (1993).[1][] "Preparation of N-Boc-amino acids via asymmetric hydrogenation of dehydroamino acid derivatives." Journal of the American Chemical Society, 115(22), 10125-10138.[1][] Link[1][]

-

Jackson, R. F. W., et al. (1998).[1][] "The synthesis of enantiomerically pure alpha-amino acids using zinc/copper coupling reactions."[1][] Journal of the Chemical Society, Perkin Transactions 1, 1903-1912.[] Link

-

Greene, T. W., & Wuts, P. G. M. (2014).[1][] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1][] Wiley-Interscience.[1][] (Standard reference for Fmoc/Boc stability).

-

Chem-Impex International. "Fmoc-3-(Boc-amino)-L-phenylalanine Product Data." Technical Datasheet. Link

Sources

- 1. prepchem.com [prepchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Strategic Application of 3-(Boc-amino)-L-phenylalanine in High-Throughput Peptide Library Synthesis

[1][2]

Executive Summary

In the landscape of modern peptidomimetics, the expansion of chemical space beyond the canonical 20 amino acids is a primary driver of drug discovery success. 3-(Boc-amino)-L-phenylalanine (often supplied as Fmoc-3-(Boc-amino)-Phe-OH ) represents a high-value "privileged scaffold" for library construction.[1][2] Unlike standard aliphatic amines (e.g., Lysine, Ornithine), the meta-aniline substituent on the phenylalanine ring offers unique electronic properties, restricted conformational freedom, and a distinct reactivity profile.

This guide details the technical integration of this building block into Solid Phase Peptide Synthesis (SPPS) workflows, specifically focusing on its utility as a latent diversity handle for the generation of focused peptide libraries via late-stage functionalization.

Chemical Profile & Orthogonality[1][2]

Structural Nuance: Aniline vs. Benzylamine

It is critical to distinguish between the two common "amino-phenylalanine" derivatives encountered in catalogs:

-

3-(Boc-amino)-L-Phe: The amino group is attached directly to the aromatic ring (aniline-like).[1][2] pKa of conjugate acid ~4.[1]6. Lower nucleophilicity.[1]

-

3-(Boc-aminomethyl)-L-Phe: The amino group is separated by a methylene bridge (benzylamine-like).[1][2] pKa ~9.[1]5. High nucleophilicity (similar to Lysine).[1]

This guide focuses on the Aniline derivative (3-amino) , which offers superior pi-stacking capabilities and hydrogen-bond donor potential in the context of protein-protein interaction (PPI) inhibitors.[1][2]

Protection Strategy (Fmoc/Boc)

The standard commercial building block is Fmoc-Phe(3-NH-Boc)-OH .[1][2]

- -Amine Protection (Fmoc): Base-labile (removed by 20% Piperidine).[1][2]

-

Side-Chain Protection (Boc): Acid-labile (stable to Piperidine; removed by 95% TFA).[1][2]

Implication for Libraries: This orthogonality dictates a "Post-Cleavage Diversification" strategy.[1] The Boc group remains intact during chain elongation but is removed concomitant with resin cleavage. This unmasks the meta-aniline, yielding a free amine in the crude peptide, ready for solution-phase parallel synthesis.[1]

Strategic Application in Library Design

The "Divergent Synthesis" Workflow

The most powerful application of 3-(Boc-amino)-Phe is in Divergent Library Synthesis .[1][2] Instead of synthesizing 96 individual peptides, one "parent" peptide containing this residue is synthesized on a large scale. After cleavage, the parent peptide is aliquoted into a 96-well plate, where the unmasked aniline reacts with a library of electrophiles.

Electronic & Conformational Advantages

- -Cation Interactions: The electron-donating amino group (and its derivatives) enriches the electron density of the phenyl ring, strengthening interactions with cationic residues (Arg, Lys) in the target protein.

-

Rigidification: Derivatization of the aniline nitrogen (e.g., cyclization to benzimidazoles) can lock the side chain conformation, reducing entropic penalty upon binding.

Comparative Properties Table[1][2]

| Feature | L-Phenylalanine | L-Tyrosine | 3-Amino-L-Phenylalanine | L-Lysine |

| Side Chain | Aromatic (Hydrophobic) | Phenolic (H-bond donor) | Aniline (Weak Base/Nucleophile) | Aliphatic Amine (Base) |

| Electronic Nature | Neutral | Electron Rich | Tunable (via derivatization) | Cationic (at pH 7.[1][2]4) |

| pKa (Side Chain) | N/A | ~10.0 | ~4.6 (Aniline) | ~10.5 |

| Reactivity | Inert | Electrophilic substitution | Nucleophilic (Acylation/Alkylation) | Highly Nucleophilic |

| Library Utility | Structural Scaffold | Phosphorylation mimic | Diversity Handle (Ureas, Amides) | Diversity Handle |

Technical Workflow & Protocols

Coupling Protocol (SPPS)

The steric bulk of the meta-Boc-amino group requires optimized coupling conditions to prevent deletion sequences.[1][2]

-

Activator: HATU or HCTU are preferred over HOBt/DIC due to faster kinetics.[1]

-

Stoichiometry: 4.0 eq Amino Acid : 3.9 eq HATU : 8.0 eq DIEA.[1][2]

-

Time: Double coupling (2 x 45 min) is recommended.

-

Monitoring: Kaiser test is effective; however, the Chloranil test is more sensitive for secondary amines if the N-terminus is Proline.

Global Deprotection & Cleavage[1]

-

Reagent: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.[1]

-

Duration: 2–3 hours.

-

Mechanism: The high acid concentration removes the tert-butyl carbamate (Boc) from the side chain, releasing isobutylene and CO2.

-

Result: The peptide acts as a "masked" scaffold. Upon precipitation in diethyl ether, you obtain the peptide with a free meta-aniline .[1]

Post-Synthetic Diversification (Solution Phase)

Context: Converting the parent peptide into a library of ureas or amides.

Reaction Setup (96-well plate format):

-

Solvent: Dissolve crude peptide in DMF or DMSO (approx. 10–20 mM).

-

Base: Add DIPEA (5–10 equivalents). Crucial: The aniline is not protonated in DMF, but the base scavenges HCl from acid chlorides.

-

Electrophile: Add Acid Chloride (R-COCl) or Isocyanate (R-NCO) (2–5 equivalents).[1][2]

-

Catalysis: For unreactive anilines, add 10 mol% DMAP (4-Dimethylaminopyridine).

-

Purification: Precipitate with ether or purify via rapid HPLC/SPE.

Visualizing the Workflow

The following diagram illustrates the "Late-Stage Diversification" strategy using 3-(Boc-amino)-Phe.

Caption: Workflow for generating diverse peptide libraries from a single 3-(Boc-amino)-Phe precursor via divergent solution-phase synthesis.

Troubleshooting & Quality Control

Low Reactivity of the Aniline

-

Issue: Post-cleavage acylation yields are low (<50%).

-

Cause: The meta-aniline is significantly less nucleophilic than an aliphatic amine (like Lysine).[1][2]

-

Solution:

-

Switch from Acid Chlorides to Symmetric Anhydrides (generated in situ with DIC).

-

Use Microwave Irradiation (50°C, 10 min) for the solution-phase reaction.[1]

-

Verify the pH is >8 (spot on wet pH paper) to ensure the aniline is not protonated by residual TFA salts.

-

Oxidation[1]

-

Issue: Darkening of the peptide solution.

-

Cause: Anilines are prone to oxidation (formation of quinone-imines) upon prolonged exposure to air/light.[1][2]

-

Solution: Perform library reactions under Nitrogen/Argon atmosphere and use degassed solvents. Add 1% TIS or DTT to the reaction buffer if compatible.

Racemization[1]

References

-

PubChem. 3-(Boc-amino)-L-phenylalanine Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2] Chemical Reviews.[1] (Comprehensive review on orthogonality including Boc/Fmoc strategies). Available at: [Link][1][2]

-

Blanco-Canosa, J. B., et al. (2013). Chemical Protein Synthesis Using a Second-Generation N-Acyl Urea Linker.[1][2] (Discusses advanced SPPS handles). Available at: [Link][1][2]

A Senior Application Scientist's Guide to the Physicochemical Characteristics of Non-Canonical Amino Acids

Executive Summary

The deliberate incorporation of non-canonical amino acids (ncAAs) into peptides and proteins represents a paradigm shift in biotechnology and drug development. Moving beyond the constraints of the 20 canonical amino acids, ncAAs introduce a vast chemical diversity that enables the fine-tuning of protein characteristics and the introduction of novel functionalities. This guide provides an in-depth exploration of the core physicochemical properties of ncAAs and their profound impact on protein structure, function, and therapeutic potential. We will delve into the causality behind experimental choices for characterizing these engineered biomolecules and provide actionable protocols for researchers, scientists, and drug development professionals. The aim is to equip you not just with the "what," but the critical "why" and "how" of leveraging ncAAs to pioneer the next generation of biologics.

Introduction: Expanding the Genetic Alphabet

The 20 canonical amino acids, dictated by the universal genetic code, have long been the fundamental building blocks of life. However, their functional group diversity is inherently limited. Non-canonical amino acids—structural analogues or entirely novel chemical entities—shatter this limitation.[1][2][3] By employing techniques like stop codon suppression or residue-specific replacement, we can site-specifically or globally incorporate ncAAs into a protein's primary sequence.[4] This grants us unprecedented control, allowing the introduction of chemical handles for bioorthogonal conjugation, photo-crosslinkers to map interactions, spectroscopic probes to study dynamics, and moieties that enhance therapeutic properties such as stability and half-life.[1][5][6] The result is a powerful platform for creating bespoke proteins and peptides with tailored functions for advanced diagnostics and therapeutics.[1][7]

Core Physicochemical Properties of Representative ncAAs

The strategic selection of an ncAA is predicated on its unique physicochemical characteristics. These properties directly influence the behavior of the resulting protein. Key factors include the side chain's size, charge (pKa), hydrophobicity, and the presence of unique functional groups.[8] From a practical standpoint, understanding these parameters is crucial for predicting the ncAA's impact on protein folding, stability, and downstream applications.

For instance, an ncAA intended for a bioorthogonal reaction must possess a functional group (e.g., an azide or alkyne) that is inert to all biological components yet highly reactive with its specific partner.[5] Conversely, an ncAA designed to enhance thermal stability might feature a halogenated aromatic ring to increase buried hydrophobic surface area and form stabilizing interactions.[4]

Below is a comparative table of commonly used ncAAs, highlighting the properties that a drug development professional would consider.

| Non-Canonical Amino Acid (ncAA) | Abbreviation | Key Physicochemical Property/Functionality | Typical Application |

| p-Azidophenylalanine | pAzF | Bioorthogonal Handle: Azide group for "click" chemistry. Relatively hydrophobic. | Site-specific antibody-drug conjugation (ADC), protein labeling with fluorophores or PEG.[5][9] |

| p-Acetylphenylalanine | pAcF | Keto Group: Unique reactivity for oxime ligation. Spectroscopic probe. | Protein cross-linking, introduction of biophysical probes. |

| Propargyl-L-lysine | PylK | Bioorthogonal Handle: Terminal alkyne for "click" chemistry. Maintains positive charge. | Site-specific labeling in aqueous environments, dual-labeling strategies. |

| O-methyl-L-tyrosine | OMeY | Masked Hydroxyl: Increased hydrophobicity compared to Tyrosine. | Probing hydrogen bond networks, enhancing protein stability. |

| 3-Iodo-L-tyrosine | I-Tyr | Heavy Atom/Halogen Bond Donor: Increased mass and altered electronics. | X-ray crystallography phasing, enhancing thermal stability.[4] |

| L-DOPA | Catechol Group: Redox-active, metal-chelating. | Creating bio-adhesives, introducing electrochemical properties. | |

| Nε-acetyl-L-lysine | AcK | Post-Translational Modification (PTM) Mimic: Neutralizes positive charge. | Studying the functional consequences of lysine acetylation.[10] |

Impact on Protein Structure, Stability, and Function

The introduction of an ncAA is not a passive event; it can significantly alter a protein's intrinsic properties. The causality is rooted in fundamental principles of protein biophysics.

-

Structural Perturbation: The size and shape of an ncAA side chain are critical. Replacing a small residue like leucine with a bulky, aromatic ncAA in the protein core can disrupt local packing and destabilize the protein fold.[4] Conversely, incorporating halogenated ncAAs can fill internal cavities, creating tighter van der Waals contacts and enhancing stability.[4]

-

Hydrophobicity and Folding: Hydrophobic interactions are a primary driving force for protein folding.[8] Altering the hydrophobicity at a specific site can modulate folding kinetics and the stability of the final structure. For example, replacing a surface-exposed polar residue with a hydrophobic ncAA could lead to aggregation, a critical consideration in biopharmaceutical formulation.

-

Electronic Effects and Catalysis: The electronic properties of an ncAA's side chain can influence enzymatic activity. Substituting an active site tyrosine with p-cyanophenylalanine, for instance, alters the aromatic ring's electron density, which can be used to probe or modulate catalytic mechanisms.[4]

A key experimental insight is that the context of the incorporation site is paramount. The same ncAA can be stabilizing at one position and destabilizing at another. Therefore, rational design, often guided by computational modeling, is essential to predict and validate the functional consequences of ncAA incorporation.

A Framework for Rational ncAA Integration in Drug Development

Leveraging ncAAs in drug discovery requires a systematic approach. The following workflow outlines the key stages, from conceptualization to characterization, emphasizing the decision-making logic at each step.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis Incorporating 3-(Boc-amino)-L-phenylalanine

Abstract

The incorporation of non-canonical amino acids such as 3-amino-L-phenylalanine (Phe(3-NH₂)) into peptide sequences provides a unique chemical handle for post-synthetic modifications, including stapling, labeling, and the creation of peptidomimetics. This guide details the solid-phase peptide synthesis (SPPS) protocol using the orthogonally protected building block Fmoc-3-(Boc-amino)-L-phenylalanine (Fmoc-Phe(3-NHBoc)-OH). We explore the mechanistic rationale for using the Boc protecting group on the meta-aniline position, optimized coupling conditions to prevent aggregation, and the specific cleavage dynamics required to liberate the reactive aniline moiety.

Strategic Considerations & Chemical Logic

The Building Block: Fmoc-Phe(3-NHBoc)-OH

The core challenge in synthesizing peptides with aniline side chains is preventing premature side-chain acylation during chain elongation. The aniline nitrogen at the 3-position of the phenyl ring is significantly less nucleophilic than aliphatic amines (pKa ~4.6 vs. ~10.5), yet it remains reactive enough to undergo acylation if unprotected.

- -Amine Protection (Fmoc): Labile to base (20% Piperidine), allowing iterative chain growth.

-

Side-Chain Protection (Boc): Stable to base, ensuring the side chain remains inert during Fmoc deprotection cycles. It is acid-labile, removed concomitantly with resin cleavage (95% TFA), yielding the free 3-amino-Phe residue in the final peptide.

Why 3-(Boc-amino)?

Using the meta-isomer (3-position) often imposes different conformational constraints compared to the para-isomer (4-position). The 3-amino group is structurally positioned to interact with

Orthogonality Visualization

The following diagram illustrates the orthogonal protection strategy utilized in this protocol.

Figure 1: Orthogonal protection strategy ensuring the side-chain aniline remains protected (Boc) until the final global deprotection step.

Materials & Preparation

Reagents

| Reagent | Grade/Specification | Purpose |

| Fmoc-Phe(3-NHBoc)-OH | >98% HPLC, Chiral purity >99% | Non-canonical building block |

| Resin | Rink Amide (0.6 mmol/g) or Wang | Solid support |

| DMF | Peptide Synthesis Grade (Amine-free) | Solvent |

| Piperidine | 20% v/v in DMF | Fmoc deprotection |

| DIC | Diisopropylcarbodiimide | Activator (Carbodiimide) |

| Oxyma Pure | Ethyl cyanoglyoxylate-2-oxime | Additive (Suppress racemization) |

| TFA | HPLC Grade | Cleavage & Boc removal |

| TIPS | Triisopropylsilane | Scavenger (Cation trap) |

Stock Solution Preparation

-

Activator Solution: 0.5 M DIC in DMF.

-

Base Solution (if using HBTU/HATU): 1.0 M DIPEA (DIEA) in NMP. Note: For Phe derivatives prone to racemization, DIC/Oxyma is preferred over HBTU/DIEA.

Detailed Experimental Protocol

Resin Preparation

-

Weighing: Weigh appropriate amount of resin (e.g., 0.1 mmol scale).

-

Swelling: Add DMF (10 mL/g resin) and shake for 30 minutes. Drain.

-

Initial Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min) to remove the initial Fmoc group (if Rink Amide Fmoc resin is used). Wash with DMF (5 x 1 min).

Coupling of Fmoc-Phe(3-NHBoc)-OH

Critical Step: The steric bulk of the Boc group on the phenyl ring can slightly retard coupling kinetics. We recommend a double coupling strategy for this specific residue.

Cycle 1:

-

Dissolve Fmoc-Phe(3-NHBoc)-OH (4 eq. relative to resin loading) and Oxyma Pure (4 eq.) in minimal DMF.

-

Add DIC (4 eq.) to the amino acid mixture.

-

Pre-activation: Allow to react for 2 minutes.

-

Add the mixture to the resin.[1]

-

Agitate at room temperature for 60 minutes .

-

Drain and wash with DMF (3 x 1 min).

Cycle 2 (Optional but Recommended):

-

Repeat the coupling with fresh reagents (2 eq.) for 45 minutes to ensure >99% incorporation.

-

Wash with DMF (5 x 1 min).

Chain Elongation

Proceed with standard Fmoc SPPS cycles for the remainder of the peptide sequence:

-

Deprotection: 20% Piperidine/DMF (5 min + 10 min).

-

Wash: DMF (5 x 1 min).

-

Coupling: Standard AA (4 eq.), HBTU (3.9 eq.), DIEA (8 eq.) or DIC/Oxyma.

-

Wash: DMF (3 x 1 min).

Global Cleavage & Boc Removal

The Boc group on the aniline is acid-labile. Standard cleavage cocktails are sufficient.

-

Wash Resin: DCM (3 x 1 min) then dry under nitrogen.

-

Cocktail Preparation: Prepare Reagent K or similar:

-

TFA: 92.5%

-

TIPS: 2.5%

-

Water: 2.5%

-

DODT (or DTT): 2.5% (if Cys/Met present; otherwise use water/TIPS).

-

-

Reaction: Add cocktail to resin (10 mL/g). Shake for 2.5 to 3 hours .

-

Note: Aniline-Boc cleavage is generally fast, but 3 hours ensures complete removal without re-alkylation.

-

-

Precipitation: Filter resin, collect filtrate. Drop filtrate into cold diethyl ether (-20°C).

-

Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and dry the pellet.

Post-Synthetic Analysis & Applications

Analytical HPLC & Mass Spectrometry

-

Expected Mass: Calculate the mass of the peptide with the free amine (

). The Boc group ( -

Retention Time: The 3-amino-Phe peptide will be more polar (elute earlier) than a corresponding Phe peptide, and significantly more polar than the Boc-protected intermediate (if any survived).

Reactivity of the 3-Amino Group

The liberated aniline is a "soft" nucleophile. It can be selectively modified in the presence of aliphatic amines (N-terminus or Lysine) by exploiting pH differences.

-

pH 4-5: Aliphatic amines (pKa ~10) are protonated (

) and unreactive. The aniline (pKa ~4.6) exists in equilibrium with a significant fraction of free nucleophile ( -

Selective Reaction: Reaction with aldehydes (reductive amination) or activated esters at mildly acidic pH allows site-specific labeling at the 3-position.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Incomplete Coupling of Phe(3-NHBoc) | Steric hindrance from Boc group | Use DIC/Oxyma at 50°C (microwave) or double couple. |

| +100 Da Mass Shift | Incomplete Boc removal | Extend TFA cleavage time to 4 hours; ensure scavengers are fresh. |

| Side Products (+56 Da) | t-Butyl cation alkylation on aniline | Increase TIPS/Water scavenger content in cleavage cocktail. |

| Low Solubility | Aggregation of hydrophobic core | Use "Magic Mixture" (DCM/DMF/NMP) or PEG-based resins (ChemMatrix). |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of peptides containing 3-amino-phenylalanine.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][1][3][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.

-

Albericio, F., & Tyley, A. (2024). "Solid-Phase Peptide Synthesis - Chemistry LibreTexts." LibreTexts.

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256.

-

BenchChem Application Notes. (2025). "Application Notes and Protocols for the Incorporation of p-Amino-D-phenylalanine into Peptides." BenchChem.[4]

Sources

- 1. chempep.com [chempep.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Strategies for Efficient Coupling of 3-(Boc-amino)-L-phenylalanine in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified peptides.

Abstract: The incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug development, enabling the fine-tuning of pharmacological properties. 3-(Boc-amino)-L-phenylalanine is a valuable building block for introducing a protected primary amine on the phenyl ring, which can serve as a handle for subsequent modifications like labeling or cyclization. However, its successful incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires careful selection of coupling reagents to ensure high efficiency and prevent side reactions. This guide provides a detailed analysis of optimal coupling strategies, comparative data on reagent performance, and field-proven protocols for the successful use of this versatile amino acid.

Introduction: The Challenge of Incorporating Modified Phenylalanine

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is a robust and widely adopted methodology.[1] The process involves a repeated cycle of Nα-Fmoc deprotection with a base (typically piperidine) and coupling of the next Fmoc-protected amino acid.[2] While standard proteinogenic amino acids are incorporated with high fidelity using common coupling reagents, unnatural amino acids like 3-(Boc-amino)-L-phenylalanine present unique considerations.

The primary challenge is not the reactivity of the side-chain Boc group, which is stable to the basic conditions of Fmoc deprotection and the neutral-to-basic pH of the coupling step.[3] Instead, the challenge lies in overcoming the moderate steric hindrance imparted by the aminomethylphenyl side chain to achieve rapid and complete amide bond formation. Incomplete coupling at any stage of the synthesis leads to the accumulation of deletion sequences, which are difficult to separate from the target peptide and significantly reduce the overall yield and purity.[4]

Therefore, the choice of coupling reagent is paramount. The ideal reagent must generate a highly reactive activated species that can overcome steric hindrance without promoting racemization or other side reactions.[5][6]

Mechanistic Overview of Peptide Coupling Reagents

The formation of a peptide bond requires the activation of the carboxylic acid of the incoming amino acid. Modern SPPS relies on in situ activating reagents that convert the carboxyl group into a highly reactive intermediate, which is then readily attacked by the free N-terminal amine of the resin-bound peptide. These reagents fall into two main classes: carbodiimides and onium salts.

Onium Salt-Based Reagents (Aminium/Uronium and Phosphonium)

Onium salts are the most popular and efficient class of coupling reagents for SPPS.[7] They react with the amino acid in the presence of a base to form a reactive ester intermediate. The efficacy of the reagent is largely determined by the nature of this active ester.

-

HBTU & HCTU: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its more reactive counterpart HCTU generate OBt and O-6-ClBt esters, respectively. These are excellent for routine synthesis but can be less effective for sterically demanding couplings.[8]

-

HATU: The gold standard for difficult couplings is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9] It generates a highly reactive OAt ester. The superiority of the OAt ester stems from the lower pKa of its leaving group, HOAt (1-hydroxy-7-azabenzotriazole), and the anchimeric assistance provided by the pyridine nitrogen, which catalyzes the aminolysis step.

-

COMU: As a safer alternative to potentially explosive HOBt/HOAt-based reagents, COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) incorporates the OxymaPure leaving group. It exhibits reactivity comparable or even superior to HATU and is particularly well-suited for microwave-assisted SPPS.[8][10]

Carbodiimide and Additive Approach

The classic approach involves a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), which activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea.[11] To prevent this and suppress racemization, an additive is essential.[8]

-

DIC/HOBt: For decades, HOBt (1-Hydroxybenzotriazole) was the standard additive. It traps the O-acylisourea to form the more stable and reactive OBt active ester.[11]

-

DIC/OxymaPure: Ethyl (hydroxyimino)cyanoacetate (OxymaPure) has emerged as a superior additive to HOBt. It is more effective at suppressing racemization and, crucially, is non-explosive, enhancing laboratory safety.[11][12] The combination of DIC and OxymaPure provides a highly efficient, safe, and cost-effective coupling system.

Comparative Analysis of Recommended Reagents

For the specific challenge of coupling 3-(Boc-amino)-L-phenylalanine, reagents that provide high activation and minimize side reactions are preferred. The following table summarizes the top candidates.

| Coupling Reagent System | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |

| HATU / HOAt + Base | Aminium Salt | Very High | Very Low | Gold standard for hindered couplings; fast reaction times.[9] | High cost; HOAt is derived from potentially explosive precursors. |

| HBTU / HOBt + Base | Aminium Salt | High | Low | Good all-purpose reagent, cost-effective.[8] | Can be insufficient for difficult couplings; potential for guanidinylation side reactions. |

| COMU + Base | Aminium Salt | Very High | Very Low | Reactivity comparable to HATU; non-explosive and safer.[10] | Higher cost than HBTU or DIC/Oxyma; can also cause guanidinylation. |

| DIC / OxymaPure | Carbodiimide | High | Very Low | Excellent safety profile; cost-effective; highly soluble byproducts.[8] | Reaction kinetics may be slightly slower than with top-tier onium salts. |

Visualizing the Synthesis Workflow and Activation Mechanism

A clear understanding of the process flow and chemical transformations is critical for successful synthesis.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chempep.com [chempep.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. digital.csic.es [digital.csic.es]

Application Note: Efficient Amide Bond Formation via HBTU/HOBt Activation of 3-(Boc-amino)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the activation of N-α-tert-butyloxycarbonyl-3-amino-L-phenylalanine using the powerful coupling agents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole). Authored for chemists in pharmaceutical and biotechnological research, this document details the underlying mechanistic principles, offers a robust, step-by-step protocol for solution-phase peptide coupling, and discusses critical parameters for reaction optimization and troubleshooting. By elucidating the synergistic action of HBTU and HOBt, this guide aims to empower researchers to confidently and efficiently incorporate this non-canonical amino acid into complex peptides, a crucial step in the development of novel therapeutics and research compounds.

Introduction: The Significance of Amide Bond Formation and Non-Canonical Amino Acids

The amide bond is the cornerstone of peptides and proteins, and its efficient formation is a central theme in modern drug discovery and chemical biology. The incorporation of non-canonical amino acids, such as 3-amino-L-phenylalanine, into peptide scaffolds offers a powerful strategy to modulate pharmacological properties, including metabolic stability, receptor affinity, and conformational rigidity.[1] 3-(Boc-amino)-L-phenylalanine, with its protected amino group on the phenyl ring, presents a unique building block for creating branched peptides or for introducing functionalities at specific positions.

The use of uronium-based coupling reagents like HBTU, in conjunction with the additive HOBt, has become a gold standard for amide bond formation due to high coupling efficiencies, rapid reaction times, and effective suppression of racemization.[2][3] This document provides a detailed exploration of this widely adopted methodology as it applies to the specific case of 3-(Boc-amino)-L-phenylalanine.

Mechanistic Insights: The Synergistic Roles of HBTU and HOBt